Diethylene glycol monoacrylate
Overview
Description
Diethylene glycol monoacrylate is a chemical compound with the molecular formula C7H12O4 . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of diethylene glycol-based aliphatic polyester polyol involves mixing adipic acid with variable quantities of glycerin (GLY), which acts as a cross-linker . Another method involves the determination and limit value monitoring of diethylene glycol, ethylene glycol, and propylene glycol in workplace air .
Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 254.5±15.0 °C at 760 mmHg, and a flash point of 99.8±13.9 °C . It has a molar refractivity of 39.3±0.3 cm3, and its polarizability is 15.6±0.5 10-24 cm3 .
Scientific Research Applications
Polymer Scaffolds in Tissue Engineering : Used in the synthesis of polymer networks for tissue engineering. These materials are developed with characteristics like cell-adhesion resistance, ligand immobilization, and biodegradability. The networks are highly cross-linked, showing low swelling in water, and have glass transition temperatures indicative of phase mixing (Han & Hubbell, 1997).
Surface Activity in Polymer Synthesis : Acts as a component in the synthesis of non-ionic functional polyurethane surfactants, exhibiting excellent surface activity. These surfactants have been used in the synthesis of polyvinyl acetate, polybutyl acrylate, and polystyrene latexes (Naghash, Iravani, & Akhtarian, 2014).
Degradable Copolymer Networks for Tissue Engineering : Utilized in photoinitiated polymerizations to produce crosslinked networks for tissue engineering. These networks can hydrolyze under physiological conditions, offering potential for biomedical applications (Davis, Burdick, & Anseth, 2003).
Thermosensitive Water-Soluble Polymers : Used in the copolymerization with azodye-functionalized acrylates to create polymers that exhibit lower critical solution temperature behavior, which can be modulated by photoinduced trans-cis isomerization (Miasnikova, Benitez-Montoya, & Laschewsky, 2013).
Polyacrylamide-Metal Nanocomposites : Involved in the synthesis of polyacrylamide-metal nanocomposites in ethylene glycol, leading to the homogeneous distribution of metal nanoparticles in the polyacrylamide matrix (Zhu & Zhu, 2006).
Physical Properties of Electron-Beam Irradiated Rubber : Used to study the effect of concentration of polyfunctional monomers on the physical properties of acrylonitrile–butadiene rubber when crosslinked by electron beam irradiation (Yasin, Ahmed, Ahmed, & Yoshii, 2005).
Enhanced Blood Compatibility in Biomaterials : Plays a role in the synthesis of polymer networks for biomedical applications with enhanced blood compatibility. The presence of poly(ethylene glycol) in these networks suggests potential use in blood-compatible biomedical applications (Chung, Kim, Kim, & Rhee, 2003).
Grafting onto Biomaterial Surfaces : Utilized in the grafting of hydrophilic poly(ethylene glycol) monoacrylate onto biomaterial surfaces, like polycarbonateurethane, by UV photopolymerization. This modification significantly improves the hydrophilicity of the material's surface (Zhao, Feng, & Guo, 2011).
Synthesis of Polyethylene Glycol-Like Films : Used in the deposition of films similar to polyethylene glycol on substrates like low-density polyethylene and Si(100), offering potential for various material applications (Cheng & Komvopoulos, 2009).
Safety and Hazards
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-7(9)11-6-5-10-4-3-8/h2,8H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXMAAYKJDQVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5050397 | |
Record name | 2-Propenoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5050397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13533-05-6 | |
Record name | 2-(2-Hydroxyethoxy)ethyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13533-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylene glycol monoacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013533056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5050397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyethoxy)ethyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL MONOACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V94WS8078J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.